N-Boc-(+/-)-cis-2-amino-2-methylcyclohexane-carbaldehyde
Description
N-Boc-(+/-)-cis-2-amino-2-methylcyclohexane-carbaldehyde is a chiral aldehyde derivative featuring a cyclohexane backbone substituted with a tert-butoxycarbonyl (Boc)-protected amino group, a methyl group, and an aldehyde functionality. The cis configuration at the 2-amino and 2-methyl positions imposes steric and electronic constraints, making it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and bioactive molecules. The Boc group enhances stability during synthetic steps, while the aldehyde serves as a reactive site for nucleophilic additions or condensations.
Properties
IUPAC Name |
tert-butyl N-[(1S,2R)-2-formyl-1-methylcyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-13(4)8-6-5-7-10(13)9-15/h9-10H,5-8H2,1-4H3,(H,14,16)/t10-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBNQZWFLSWWCY-GWCFXTLKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1C=O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCC[C@H]1C=O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-(+/-)-cis-2-amino-2-methylcyclohexane-carbaldehyde typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction is usually carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium bicarbonate to neutralize the by-products .
Industrial Production Methods
Industrial production of Boc-protected amines often employs similar methods but on a larger scale. The use of continuous flow reactors and solid acid catalysts can enhance efficiency and yield. For example, the use of H-BEA zeolite as a catalyst in a continuous flow reactor has been shown to be effective for N-Boc deprotection .
Chemical Reactions Analysis
Types of Reactions
N-Boc-(+/-)-cis-2-amino-2-methylcyclohexane-carbaldehyde can undergo various chemical reactions, including:
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: NaBH4, LiAlH4
Deprotection: TFA, HCl
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Deprotection: Free amines
Scientific Research Applications
N-Boc-(+/-)-cis-2-amino-2-methylcyclohexane-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of N-Boc-(+/-)-cis-2-amino-2-methylcyclohexane-carbaldehyde primarily involves the reactivity of its functional groups. The Boc group provides protection to the amino group, preventing it from participating in unwanted side reactions. The aldehyde group can undergo various transformations, making the compound versatile for synthetic applications .
Comparison with Similar Compounds
Research Findings and Implications
- Steric Effects : The methyl group in the cyclohexane derivative may reduce reactivity compared to the unsubstituted bicyclo analog, necessitating tailored reaction conditions.
- Conformational Rigidity : The bicyclo compound’s rigid structure () is advantageous in enantioselective synthesis, as demonstrated in studies on similar bicyclic aldehydes .
- Solubility and Reactivity : The morpholine derivative’s oxygen atom () enhances solubility in polar aprotic solvents (e.g., DMF, acetonitrile), broadening its utility in diverse reaction media .
Biological Activity
N-Boc-(+/-)-cis-2-amino-2-methylcyclohexane-carbaldehyde is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound features a bicyclic structure with an amine and an aldehyde functional group. The presence of the Boc (tert-butyloxycarbonyl) protecting group enhances its stability and solubility in various solvents, making it suitable for further derivatization and biological evaluation.
Biological Activity
The biological activity of this compound has been studied in various contexts:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. For instance, derivatives of bicyclic amines have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells .
- Neuroprotective Effects : Some studies suggest that bicyclic amines may modulate neurotransmitter systems, potentially offering protective effects against neurodegenerative diseases. The mechanism may involve the regulation of calcium signaling pathways, which are crucial for neuronal survival .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Calcium Signaling Modulation : Similar compounds have been found to influence calcium extrusion mechanisms in cells, thereby affecting cell survival and apoptosis pathways .
- Interaction with Enzymes : There is potential for this compound to interact with specific enzymes involved in metabolic pathways, thereby altering their activity and influencing cellular functions .
Synthesis and Derivatives
The synthesis of this compound typically involves the following steps:
- Formation of the Bicyclic Structure : Starting from commercially available precursors, a series of reactions including cyclization and functional group modifications are employed.
- Boc Protection : The amine group is protected using Boc anhydride to enhance stability during subsequent reactions.
- Aldehyde Introduction : The aldehyde functionality is introduced through oxidation or other synthetic routes.
Here is a simplified representation of the synthetic pathway:
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Cyclization | Precursor A + Precursor B | Heat |
| 2 | Protection | Boc anhydride | Reflux |
| 3 | Oxidation | Alcohol + Oxidizing Agent | Room Temperature |
Case Studies
Several case studies illustrate the biological activity of this compound or its derivatives:
- Study on Cancer Cell Lines : In vitro assays demonstrated that derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, indicating significant cytotoxicity .
- Neuroprotection in Animal Models : Animal studies showed that administration of related compounds resulted in reduced neuronal loss in models of neurodegeneration, suggesting potential therapeutic applications .
Q & A
Q. What are the key steps in synthesizing N-Boc-(±)-cis-2-amino-2-methylcyclohexanecarbaldehyde, and how is stereochemical integrity maintained?
The synthesis involves Boc (tert-butoxycarbonyl) protection of the amine group to prevent undesired side reactions, followed by oxidation of a hydroxyl or alcohol precursor to introduce the aldehyde functionality. Stereochemical control is achieved through reaction conditions that favor the cis configuration, such as using chiral auxiliaries or asymmetric catalysis. For example, kinetic resolution during oxidation or the use of stereospecific protecting groups can minimize racemization .
Q. How is this compound characterized to confirm its structure and purity?
Characterization relies on 1H/13C NMR to confirm the presence of the aldehyde proton (δ ~9-10 ppm) and Boc group (δ ~1.4 ppm for tert-butyl). IR spectroscopy verifies carbonyl stretches (Boc: ~1680–1700 cm⁻¹; aldehyde: ~1720 cm⁻¹). HPLC with UV detection (220 nm for aldehyde absorption) assesses purity, while mass spectrometry (ESI-MS) confirms molecular weight .
Q. What are the primary applications of this compound in medicinal chemistry research?
It serves as a chiral building block for synthesizing heterocycles (e.g., imidazolidines) or enzyme inhibitors. The aldehyde group enables site-specific conjugation in prodrug design or bioconjugation strategies. Its bicyclic structure is also explored in ligand design for asymmetric catalysis .
Q. What safety precautions are necessary when handling this compound?
Due to the aldehyde's reactivity and potential amine toxicity, use gloves, goggles, and a fume hood . Store under inert gas (argon/nitrogen) at –20°C to prevent oxidation. Avoid contact with strong acids/bases, which may cleave the Boc group .
Q. What analytical techniques are preferred for quantifying this compound in complex mixtures?
Reverse-phase HPLC with a C18 column and UV detection (220 nm) is standard. For trace analysis, LC-MS in positive ion mode provides higher sensitivity. Calibration curves using purified standards ensure accuracy .
Advanced Research Questions
Q. What challenges arise in ensuring regioselectivity during functionalization of the cyclohexane ring?
Steric hindrance from the methyl and Boc groups can lead to competing reaction pathways. Strategies include:
- Using bulky catalysts (e.g., N-heterocyclic carbenes) to direct electrophilic attacks.
- Temperature modulation to favor thermodynamically stable products.
- Computational modeling (DFT) to predict reactive sites .
Q. How can contradictory data on aldehyde reactivity in different solvents be resolved?
Discrepancies in reactivity (e.g., nucleophilic addition rates) may arise from solvent polarity or hydrogen-bonding effects. Resolve these by:
Q. How to optimize reaction conditions for coupling reactions involving the aldehyde group?
Screen catalysts (e.g., proline derivatives for organocatalysis), solvents (DCM for stability vs. DMF for solubility), and temperatures. Monitor progress via TLC or in-situ IR . For example, reductive amination may require NaBH3CN in methanol at 0°C to minimize aldehyde oxidation .
Q. What are the limitations of current synthetic routes, and how can yields be improved?
Low yields often occur during the final oxidation step due to overoxidation or side reactions. Solutions include:
- Switching from Swern oxidation (risk of side products) to Dess-Martin periodinane (milder conditions).
- Using flow chemistry to control reaction time and temperature precisely .
Q. How to address discrepancies in reported melting points or spectral data?
Variations may stem from impurities or polymorphic forms. Mitigate by:
Q. Methodological Notes
- Experimental Design : Prioritize DoE (Design of Experiments) to screen multiple variables (e.g., temperature, catalyst loading) efficiently.
- Data Validation : Use principal component analysis (PCA) to identify outliers in spectral datasets.
- Safety Protocols : Refer to ACS Safety Guidelines for handling aldehydes and Boc-protected amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
